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Compound of Interest

Compound Name: Apomine

Cat. No.: B1665149

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the structural analysis of apomorphine, a
potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease. The
document synthesizes data from crystallographic, spectroscopic, and computational studies to
offer a comprehensive understanding of the molecule's architecture.

Core Molecular Data

Apomorphine is a chiral aporphine alkaloid derived from morphine through acid-catalyzed
rearrangement.[1] Its chemical structure is foundational to its bioactivity, particularly its affinity
for dopamine receptors.[2]

Molecular Structure

The fundamental structure of apomorphine consists of a tetracyclic aporphine ring system with
two hydroxyl groups at the 10 and 11 positions, which are crucial for its dopaminergic activity.

[3]

Apomorphine (C17H17NO2)

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1665149?utm_src=pdf-interest
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf
https://pubmed.ncbi.nlm.nih.gov/30282049/
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Caption: 2D chemical structure of the Apomorphine molecule.

Physicochemical Properties

Click to download full resolution via product page

A summary of the core physicochemical properties of apomorphine is presented below.

Property Value Source(s)

Molecular Formula C17H17NO2 [4][5]

Molecular Weight 267.32 g/mol [415]
(6aR)-6-methyl-5,6,6a,7-
tetrahydro-4H-

IUPAC Name ] o [4]
dibenzo[de,g]quinoline-10,11-
diol

CAS Number 58-00-4 [4]
Exists as R-(-)-apomorphine

Chirality and S-(+)-apomorphine [2]

enantiomers

Crystallographic Analysis

X-ray crystallography has been instrumental in defining the three-dimensional conformation of

apomorphine. Studies on its hydrochloride hydrate salt reveal a non-planar structure with

specific torsion angles that are critical for receptor binding.

Crystal System and Unit Cell Parameters

The crystal structure of apomorphine hydrochloride hydrate has been determined, providing

precise atomic coordinates and spatial arrangement.
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Parameter Value Source(s)
Crystal System Orthorhombic [1][6]
Space Group P212121 [1][6]
, _ a=13.279A b=20.317A, ¢
Cell Dimensions [1]
=11.562 A

) 8 (two molecules in the
Molecules per Unit Cell (2) ) ] [1][6]
asymmetric unit)

Key Torsional Angles

The conformation of the dopamine-like moiety within the apomorphine structure is described by
key torsion angles. The two molecules (A and B) in the asymmetric unit exhibit slight
conformational differences.[1]

Torsion Angle Molecule A Molecule B Description Source(s)

Describes the
146° 133° orientation of the  [1]

catechol ring.

1 (C(1)-C(2)-
C(7)-C(8))

Describes the
conformation of

T2 (C(7)-C(8)-N) -178° -178° _ [1]
the ethylamine

side chain.

Spectroscopic Data

Spectroscopic methods provide detailed information about the chemical environment of atoms
and the nature of chemical bonds within the apomorphine molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) NMR is a key technique for structural elucidation. The chemical shift of the N-
methyl (N-CHs) protons is particularly sensitive to the protonation state of the nitrogen atom,
allowing for the differentiation between the free base and salt forms.[7][8]
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. Chemical Shift
Functional
Nucleus (d) Range | Notes Source(s)
Group
Value
The precise shift
is dependent on
the free base to
H N-CHs ~2.6 - 3.2 ppm salt ratio. A [718]
calibration curve
can be
established.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

apomorphine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly

sensitive method for its quantification in biological matrices.[9][10]

Mass

] lonization o Fragment
Technique Transition . Source(s)
Mode Assignment
(m/z)
[M+H]* - Loss
- of the ethylamine
LC-MS/MS ESI Positive 268 - 237 ] ] [9][10]
side chain
fragment
Molecular lon
EI-MS Electron Impact 267 [11]
(M*)
EI-MS Electron Impact 266 [M-H]* [11]
EI-MS Electron Impact 252 [M-CHs]* [11]

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy probes the bond vibrations within the molecule. While a detailed

experimental FT-IR spectrum is not readily available in published literature, characteristic
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bands can be inferred from known functional group absorption regions and complemented by
Raman spectroscopy data.

Wavenumber

Assignment Technique Source(s)
(cm™)
O-H stretching
~3200-3500 (broad) ) IR [General]
(phenolic)
Aromatic C-H
~3010-3100 ) IR [General]
stretching
Aliphatic C-H
~2800-3000 ) IR [General]
stretching (CHz, CHs)
Aromatic C=C ring
1618, 1589 ) Raman [9]
stretching
1486 C-H bending Raman [9]
O-H in-plane bending
1302 / CH2 twisting and Raman [9]

wagging

C-0O stretching
(phenolic), C-N

~1200-1300 ) ] IR [General]
stretching (tertiary

amine)

Computational Analysis

Theoretical chemistry provides insights into the molecule's preferred conformation and
electronic properties. Conformational analysis and geometry optimization studies indicate that
the molecule's activity is linked to its specific low-energy three-dimensional shape.[12]
Computational docking studies have further elucidated the binding interactions between
apomorphine and the dopamine D2 receptor, highlighting key amino acid residues involved in
the binding process.[13]
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Method Finding Source(s)

The most stable conformation
) ) exists at a minimum potential
Conformational Analysis [12]
energy of -88702.9595

kcal/mol.

Apomorphine forms critical
) interactions with residues in
Molecular Docking ) )
the active site of the D2

receptor.

Experimental Protocols

This section outlines the methodologies employed in the structural characterization of

apomorphine.

X-ray Crystallography of Apomorphine HCI Hydrate

o Crystallization: Crystals are typically obtained from aqueous solutions of apomorphine
hydrochloride.[6]

» Data Collection: Three-dimensional intensity data is collected using an automatic linear
diffractometer.[1]

o Structure Solution and Refinement: The structure is solved using Patterson methods and
refined by full-matrix least-squares methods.[1] The final R-value for the hydrochloride
structure was 4.5% for 1539 observed reflections.[1]

LC-MS/MS Quantification in Human Plasma

This protocol describes a method for the simultaneous quantification of apomorphine and its

metabolites.[9]
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Caption: Workflow for LC-MS/MS analysis of apomorphine.

'H NMR for Free Base/Salt Ratio Determination

o Sample Preparation: Sublingual tablet drug products are prepared for analysis. Excipients do
not interfere with the N-CHs signal.[7]

e Instrumentation: A standard *H NMR spectrometer.

e Analysis: The chemical shift of the N-methyl (N-CHs) proton signal is measured.
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o Quantification: A standard calibration curve of the chemical shift as a function of the
proportion of freebase to salt forms is established. The correlation coefficient (r2) for a typical
calibration is >0.99.[7]

Interaction with Signaling Pathways

Apomorphine exerts its therapeutic effects primarily by acting as a direct agonist at dopamine
receptors, with a high affinity for D2, D3, and D5 receptor subtypes.[2] Its stimulation of post-
synaptic D2 receptors in the brain's caudate-putamen, a key region for motor control, is
believed to be the principal mechanism for alleviating motor symptoms in Parkinson's disease.
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Caption: Simplified signaling pathway of apomorphine at the D2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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